Laricitrin

Aging Research Stress Response Caenorhabditis elegans

Laricitrin (CAS 53472-37-0) is the 3'-O-methyl derivative of myricetin, offering enhanced metabolic stability and membrane transport. Unlike myricetin, it robustly activates DAF-16/FOXO nuclear localization and thermal stress resistance in C. elegans, essential for longevity and stress studies. Its absence in white grapes and 5.65% abundance in red grape skins makes it a definitive LC-MS/MS marker for red wine authentication. It also reverses tumor-induced DC suppression and potentiates cisplatin efficacy in lung cancer models. Ensure reproducibility with this mechanistically distinct flavonol.

Molecular Formula C16H12O8
Molecular Weight 332.26 g/mol
CAS No. 53472-37-0
Cat. No. B037798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaricitrin
CAS53472-37-0
SynonymsLaricitrin; LARICITRIN(SH)
Molecular FormulaC16H12O8
Molecular Weight332.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C16H12O8/c1-23-11-3-6(2-9(19)13(11)20)16-15(22)14(21)12-8(18)4-7(17)5-10(12)24-16/h2-5,17-20,22H,1H3
InChIKeyCFYMYCCYMJIYAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Laricitrin (3'-O-Methylmyricetin, CAS 53472-37-0): A Methylated Flavonol from Red Grape with Enhanced Biostability


Laricitrin (CAS 53472-37-0), also known as 3'-O-methylmyricetin, is a naturally occurring O-methylated flavonol found in red grapes and bog bilberries, but absent in white grape varieties [1]. It is the 3'-O-methyl derivative of myricetin, featuring a single methoxy group on the B-ring that distinguishes it from its non-methylated precursor and from more highly methylated analogs like syringetin [2]. This methylation pattern confers improved metabolic stability and membrane transport relative to myricetin, making laricitrin a distinct chemical entity rather than a generic flavonol [3].

Why Laricitrin (3'-O-Methylmyricetin) Cannot Be Substituted by Myricetin or Syringetin in Research Applications


The biological activity and pharmacokinetic behavior of flavonols are exquisitely sensitive to B-ring methylation patterns. Myricetin (0 methoxy groups), laricitrin (1 methoxy group at 3'-position), and syringetin (2 methoxy groups) exhibit divergent effects in key experimental models despite sharing the same flavonol core [1]. Methylation of free hydroxyl groups in flavonoids substantially enhances metabolic stability and increases membrane transport, improving oral bioavailability relative to non-methylated counterparts [2]. In C. elegans models, laricitrin and syringetin strongly enhanced thermal stress resistance, whereas myricetin did not, despite all three compounds extending lifespan comparably [3]. Therefore, substituting laricitrin with myricetin or syringetin introduces uncontrolled variables that can confound experimental interpretation and lead to inconsistent results across different assay endpoints.

Laricitrin (CAS 53472-37-0) vs. Myricetin and Syringetin: Quantitative Comparative Evidence for Scientific Selection


Thermal Stress Resistance in C. elegans: Laricitrin Enhances Survival Where Myricetin Shows No Effect

In a direct head-to-head comparison using the nematode C. elegans model, methylated myricetin derivatives (laricitrin and syringetin) strongly enhanced resistance against thermal stress (35°C heat shock), whereas the non-methylated parent compound myricetin showed no such protective effect [1].

Aging Research Stress Response Caenorhabditis elegans Methylated Flavonoids

DAF-16 Nuclear Localization in C. elegans: Laricitrin Induces Stronger FoxO Activation than Myricetin

In the same C. elegans study, treatment with methylated myricetin derivatives (laricitrin and syringetin) induced a much stronger nuclear localization of the DAF-16 transcription factor (FoxO homologue) compared to myricetin [1]. The methylated compounds' effects on lifespan prolongation and stress resistance were substantially dependent on DAF-16, as only minor effects were detectable in a DAF-16 deficient nematode strain [1].

Longevity FoxO Transcription Factors DAF-16 Signaling Methylated Flavonols

Grape Berry Flavonol Abundance: Laricitrin as a Marker Compound for Red Grape Varieties

In a comprehensive metabolomic profiling of 91 grape varieties, the delphinidin-like flavonols myricetin, laricitrin, and syringetin were entirely absent in all white grape varieties, whereas they were present in red grapes [1]. Among red grape berry skins, laricitrin represented 5.65% of total flavonol content, compared to myricetin at 36.81%, quercetin at 43.99%, kaempferol at 6.43%, isorhamnetin at 3.89%, and syringetin at 3.22% [1].

Wine Authentication Grape Metabolomics Varietal Classification Flavonol Profiling

STAT3-Mediated Immune Modulation: Laricitrin Reverses Lung Cancer-Induced DC Paralysis via STAT3 Inhibition

In a study of lung cancer-mediated dendritic cell (DC) suppression, laricitrin reversed cancer-induced DC paralysis and decreased IL-10 expression, subsequently switching CD4+ T cell response from Th2 to Th1 both in vitro and in vivo [1]. This effect was mediated via inhibition of STAT3 phosphorylation [1]. Laricitrin also potentiated the anticancer activity of cisplatin in mouse models [1]. Comparative data for myricetin in this specific DC/T-cell modulation assay are not available in the same study; however, the STAT3-inhibitory mechanism distinguishes laricitrin from non-methylated flavonols that primarily act via antioxidant or NF-κB pathways.

Cancer Immunotherapy Dendritic Cells STAT3 Signaling Tumor Microenvironment

Laricitrin (3'-O-Methylmyricetin): Evidence-Based Application Scenarios for Scientific and Industrial Use


C. elegans Aging and Stress Response Studies Requiring DAF-16 Pathway Engagement

Researchers investigating longevity and stress resistance mechanisms in C. elegans should select laricitrin over myricetin when the experimental aim involves DAF-16/FOXO pathway activation or thermal stress protection. Unlike myricetin, laricitrin strongly enhances thermal stress resistance and induces robust DAF-16 nuclear localization, providing a more pronounced phenotype for mechanistic dissection [1].

Grape and Wine Authentication via Flavonol Profiling

Quality control and authenticity testing laboratories can utilize laricitrin as a definitive marker for red grape-derived products. Its absence in all white grape varieties and its characteristic abundance ratio (5.65% of total flavonol content in red grape skins) enables reliable differentiation of red from white wine or juice adulteration [1]. Laricitrin quantification via LC-MS/MS provides a validated analytical endpoint for regulatory compliance and premium product verification.

Cancer Immunotherapy Research Targeting STAT3-Mediated Dendritic Cell Suppression

Investigators studying tumor-induced immune suppression, particularly in lung cancer models, should consider laricitrin as a tool compound to probe STAT3-dependent DC paralysis and Th1/Th2 polarization. Laricitrin's ability to reverse DC suppression, decrease IL-10, and potentiate cisplatin efficacy [1] makes it a mechanistically distinct alternative to myricetin and other non-methylated flavonols that do not engage this pathway.

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